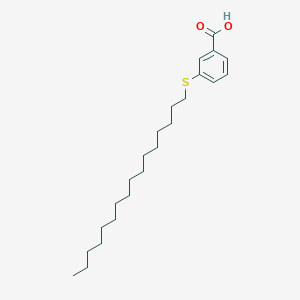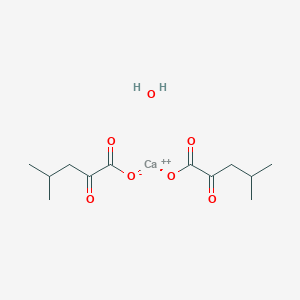
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate
Übersicht
Beschreibung
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, also known as hydrocortisone acetate, is a synthetic corticosteroid used in various medical and industrial applications. It is a derivative of hydrocortisone, a naturally occurring steroid hormone produced by the adrenal glands. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in treating a range of conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 16,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).
Bromination: The epoxide ring is opened using hydrogen bromide, resulting in the formation of a bromohydrin intermediate.
Hydrogenation: Catalytic hydrogenation is then performed to remove the bromine atom, yielding 17α-hydroxyprogesterone.
Acetylation: The final step involves acetylation of the hydroxyl group at the 21st position to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 11-dehydrocorticosterone.
Reduction: Reduction reactions can convert it back to its parent compound, hydrocortisone.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acetylation and deacetylation reactions often involve acetic anhydride and sodium hydroxide, respectively.
Major Products Formed
Oxidation: 11-Dehydrocorticosterone
Reduction: Hydrocortisone
Substitution: Various derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the role of corticosteroids in cellular processes and immune response.
Medicine: Utilized in the formulation of topical creams and ointments for treating inflammatory skin conditions.
Industry: Applied in the production of pharmaceutical intermediates and active pharmaceutical ingredients
Wirkmechanismus
The mechanism of action of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to glucocorticoid response elements in the DNA, modulating the transcription of specific genes involved in inflammatory and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocortisone: The parent compound of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, used for its anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory effects but higher potency.
Dexamethasone: Another synthetic corticosteroid with a longer duration of action and greater potency compared to hydrocortisone
Uniqueness
This compound is unique due to its specific acetylation at the 21st position, which enhances its stability and bioavailability. This modification allows for more effective topical and systemic administration, making it a preferred choice in certain therapeutic applications.
Eigenschaften
IUPAC Name |
[2-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKILCZTKWIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90981910 | |
| Record name | 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640-87-9 | |
| Record name | NSC81196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[Amino-[2-[2-[2-[amino(azaniumylidene)methyl]sulfanylethoxy]ethoxy]ethylsulfanyl]methylidene]azanium;dibromide](/img/structure/B7772241.png)


![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B7772251.png)
![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7772252.png)
